molecular formula C4H7N5O2S B12689583 6-Amino-2,3-dihydro-5-nitroso-2-thioxopyrimidin-4(1H)-one, ammonium salt CAS No. 204701-10-0

6-Amino-2,3-dihydro-5-nitroso-2-thioxopyrimidin-4(1H)-one, ammonium salt

Cat. No.: B12689583
CAS No.: 204701-10-0
M. Wt: 189.20 g/mol
InChI Key: CABNQNSAWNPRJB-UHFFFAOYSA-N
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Description

6-Amino-2,3-dihydro-5-nitroso-2-thioxopyrimidin-4(1H)-one, ammonium salt is a complex organic compound that belongs to the class of pyrimidinones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-2,3-dihydro-5-nitroso-2-thioxopyrimidin-4(1H)-one, ammonium salt typically involves multi-step organic reactions. The starting materials often include substituted pyrimidines, which undergo nitration, reduction, and thiolation reactions under controlled conditions. Common reagents used in these reactions include nitric acid, hydrogen gas, and thiolating agents.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process would require optimization of reaction conditions such as temperature, pressure, and pH to maximize yield and purity. Catalysts and solvents play a crucial role in enhancing the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the nitroso group to an amino group, altering the compound’s properties.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, amines, and other nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amino derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The nitroso and thioxo groups play a crucial role in its biological activity. These functional groups can interact with enzymes, receptors, and other biomolecules, leading to various physiological effects. The exact pathways and targets would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    6-Amino-2-thioxopyrimidin-4(1H)-one: Lacks the nitroso group, resulting in different chemical and biological properties.

    5-Nitroso-2-thioxopyrimidin-4(1H)-one: Lacks the amino group, affecting its reactivity and applications.

Uniqueness

6-Amino-2,3-dihydro-5-nitroso-2-thioxopyrimidin-4(1H)-one, ammonium salt is unique due to the presence of both nitroso and thioxo groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications.

Properties

CAS No.

204701-10-0

Molecular Formula

C4H7N5O2S

Molecular Weight

189.20 g/mol

IUPAC Name

6-amino-5-nitroso-2-sulfanylidene-1H-pyrimidin-4-one;azane

InChI

InChI=1S/C4H4N4O2S.H3N/c5-2-1(8-10)3(9)7-4(11)6-2;/h(H4,5,6,7,9,11);1H3

InChI Key

CABNQNSAWNPRJB-UHFFFAOYSA-N

Canonical SMILES

C1(=C(NC(=S)NC1=O)N)N=O.N

Related CAS

5451-33-2

Origin of Product

United States

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